![molecular formula C43H40N6O3 B148760 5-(2-羟基丙烷-2-基)-2-丙基-3-[[4-[2-(2-三苯甲基四唑-5-基)苯基]苯基]甲基]咪唑-4-羧酸 CAS No. 752179-89-8](/img/structure/B148760.png)

5-(2-羟基丙烷-2-基)-2-丙基-3-[[4-[2-(2-三苯甲基四唑-5-基)苯基]苯基]甲基]咪唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

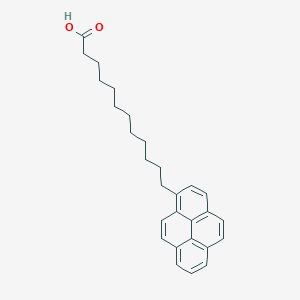

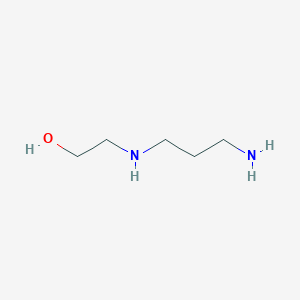

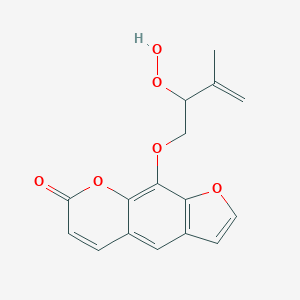

The compound “5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid” is a complex organic molecule. It is also known as 1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid . This compound is related to a class of drugs known as angiotensin II receptor blockers (ARBs) .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes an imidazole ring, a biphenyl group, a tetrazolyl group, and a carboxylic acid group . The presence of these groups contributes to the compound’s properties and its interactions with biological targets.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 716.87 g/mol . It is a solid at room temperature with a melting point of 161°C . The compound is slightly soluble in chloroform and methanol .科学研究应用

Proteomics Research

N2-Trityl Olmesartan Acid is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations.

Synthesis of Trityl Radicals

The compound is related to trityl radicals , which have been the focus of significant research . Trityl radicals are known for their stability and are used in various fields, including materials science and biology.

Spin Labeling

Trityl radicals, including those related to N2-Trityl Olmesartan Acid, are used in spin labeling . Spin labeling is a technique where radicals are attached to molecules to enable the study of their motion and environment. This is particularly useful in the study of biological molecules.

Development of Paramagnetic Reagents

Trityl radicals are used in the development of stable paramagnetic reagents . These reagents are used in various fields, including chemistry and medicine, for their unique properties.

作用机制

Target of Action

N2-Trityl Olmesartan Acid, also known as Olmesartan, is an angiotensin receptor blocker (ARB) used in the treatment of hypertension . It selectively binds to the angiotensin receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects .

Biochemical Pathways

Olmesartan affects the renin-angiotensin aldosterone system (RAAS), which plays an important role in hemostasis and regulation of kidney, vascular, and cardiac functions . Pharmacological blockade of RAAS via AT1 receptor blockade inhibits negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Pharmacokinetics

Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours . The pharmacokinetic profile of Olmesartan has been observed to be nearly linear and dose-dependent under the therapeutic range . The steady-state level of Olmesartan is achieved after consistent administration .

Action Environment

The action of Olmesartan can be influenced by several factors. Age, body weight, sex, patient status, and renal function are factors influencing the clearance of Olmesartan . For instance, severe renal impairment could cause a clearance decrease of ≥30% . Older age, lower bodyweight, and being female were determinants of lower clearance but their effects on Olmesartan clearance were within 20% .

属性

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Trityl Olmesartan Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboxylic acid](/img/structure/B148681.png)

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B148709.png)